molecular formula C12H12F2O2 B4576534 1-(3,4-Dimethylphenyl)-4,4-difluorobutane-1,3-dione CAS No. 832740-29-1

1-(3,4-Dimethylphenyl)-4,4-difluorobutane-1,3-dione

Cat. No.: B4576534
CAS No.: 832740-29-1
M. Wt: 226.22 g/mol
InChI Key: IALCAMREMCZMLO-UHFFFAOYSA-N
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Description

1-(3,4-Dimethylphenyl)-4,4-difluorobutane-1,3-dione is an organic compound characterized by the presence of a 3,4-dimethylphenyl group and two fluorine atoms attached to a butane-1,3-dione backbone

Preparation Methods

The synthesis of 1-(3,4-Dimethylphenyl)-4,4-difluorobutane-1,3-dione typically involves the following steps:

    Synthetic Routes: The compound can be synthesized through a multi-step process starting with the appropriate substituted benzene derivative

    Reaction Conditions: The reactions are generally carried out under controlled conditions, often requiring the use of catalysts and specific solvents to ensure high yield and purity.

    Industrial Production Methods: Industrial production may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale operations, and ensuring compliance with safety and environmental regulations.

Chemical Reactions Analysis

1-(3,4-Dimethylphenyl)-4,4-difluorobutane-1,3-dione undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can lead to the formation of different reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

    Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

    Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or hydrocarbons.

Scientific Research Applications

1-(3,4-Dimethylphenyl)-4,4-difluorobutane-1,3-dione has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and other biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.

    Industry: The compound can be used in the development of new materials, including polymers and advanced composites.

Mechanism of Action

The mechanism by which 1-(3,4-Dimethylphenyl)-4,4-difluorobutane-1,3-dione exerts its effects involves interactions at the molecular level:

    Molecular Targets: The compound may interact with specific enzymes, receptors, or other proteins, influencing their activity.

    Pathways Involved: These interactions can trigger various biochemical pathways, leading to changes in cellular functions or metabolic processes.

Comparison with Similar Compounds

1-(3,4-Dimethylphenyl)-4,4-difluorobutane-1,3-dione can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 1-(3,4-Dimethoxyphenyl)-4,4-difluorobutane-1,3-dione and 1-(3,4-Dimethylphenyl)-4,4-dichlorobutane-1,3-dione share structural similarities but differ in their chemical properties and reactivity.

    Uniqueness: The presence of the difluorobutane-1,3-dione moiety imparts unique chemical properties, such as increased stability and specific reactivity patterns, distinguishing it from other related compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-4,4-difluorobutane-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F2O2/c1-7-3-4-9(5-8(7)2)10(15)6-11(16)12(13)14/h3-5,12H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IALCAMREMCZMLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)CC(=O)C(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301221759
Record name 1-(3,4-Dimethylphenyl)-4,4-difluoro-1,3-butanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301221759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832740-29-1
Record name 1-(3,4-Dimethylphenyl)-4,4-difluoro-1,3-butanedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=832740-29-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3,4-Dimethylphenyl)-4,4-difluoro-1,3-butanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301221759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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